N-(2,2-Dimethoxyethyl)methacrylamide

Polymer Chemistry Hydrophilic Materials Water-Soluble Polymers

This monomer's acetal-masked aldehyde functionality is irreplaceable—stable during basic/neutral polymerization, yet hydrolyzes post-polymerization to reactive aldehydes for Schiff-base bioconjugation and self-crosslinking. Unlike HEMA or NIPMAM, it uniquely enables latent reactivity for hydrophilic polymer scaffolds, core-shell diagnostic latex particles with 2-year surface stability, and room-temperature self-crosslinking industrial coatings without external agents or energy curing. Select ≥95% purity for reproducible post-functionalization and crosslinking performance.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 95984-11-5
Cat. No. B1353023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Dimethoxyethyl)methacrylamide
CAS95984-11-5
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCC(OC)OC
InChIInChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10)
InChIKeyMGARLISKINLYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethoxyethyl)methacrylamide (CAS 95984-11-5): A Methacrylamide Monomer for Acetal-Functionalized Polymers


N-(2,2-Dimethoxyethyl)methacrylamide (CAS 95984-11-5) is a methacrylamide derivative characterized by a dimethoxyethyl acetal functional group [1]. With a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol, it appears as a low-melting solid or liquid . Its primary utility in scientific and industrial research lies in its role as a functional monomer for synthesizing hydrophilic and crosslinkable polymers. The acetal group serves as a masked aldehyde, providing a route to generate reactive aldehyde functionalities post-polymerization for further modification and crosslinking [1].

The Functional Imperative: Why N-(2,2-Dimethoxyethyl)methacrylamide is Not a Commodity Monomer


In-class substitution of N-(2,2-Dimethoxyethyl)methacrylamide with other methacrylamides, such as N-(2-hydroxyethyl)methacrylamide (HEMA) or N-isopropylmethacrylamide (NIPMAM), is not feasible due to its unique masked-aldehyde functionality. This compound is specifically designed to introduce latent reactivity into a polymer backbone. The acetal group is stable under basic and neutral polymerization conditions but can be hydrolyzed post-polymerization to yield a reactive aldehyde [1]. This enables subsequent covalent immobilization of biomolecules or crosslinking via Schiff base formation, a capability absent in common hydrophilic or thermoresponsive methacrylamide analogs [2]. The resulting polymer properties, such as water solubility and crosslinking potential, are a direct consequence of this functional group, making the compound irreplaceable for applications requiring post-polymerization functionalization [1].

Quantitative Differentiation Guide: Evidence-Based Performance of N-(2,2-Dimethoxyethyl)methacrylamide


Polymer Water Solubility vs. Other Methacrylamide-Based Polymers

The polymer derived from N-(2,2-Dimethoxyethyl)methacrylamide, poly[N-(2,2-dimethoxyethyl)methacrylamide], is described as a soluble, hydrophilic polymer [1]. In contrast, polymers from methacrylamide analogs lacking the dimethoxyethyl group, such as poly(N-isopropylmethacrylamide) (PNIPMAM), exhibit thermoresponsive behavior and can be insoluble in water above their lower critical solution temperature (LCST) [2]. This difference in fundamental polymer property is critical for applications requiring consistent water solubility versus those needing temperature-dependent solubility.

Polymer Chemistry Hydrophilic Materials Water-Soluble Polymers

Latent Aldehyde Functionality vs. Non-Reactive Analogs

N-(2,2-Dimethoxyethyl)methacrylamide is synthesized with an acetal group that serves as a protected aldehyde [1]. This is a quantitative design feature, not an intrinsic property. The acetal group remains intact during radical polymerization, preventing premature crosslinking [2]. In contrast, monomers like HEMA contain a hydroxyl group that is not a latent reactive site for post-polymerization conjugation in the same way. The acetal groups on latex particles synthesized with this monomer were reported to remain stable for 2 years under storage [3].

Functional Polymers Bioconjugation Post-Polymerization Modification

Room-Temperature Crosslinking via Acid-Catalyzed Acetal Hydrolysis

N-(2,2-Dimethoxyethyl)methacrylamide (MAAMA) has been utilized as a functional monomer to synthesize self-crosslinking latexes at ambient temperature [1]. Upon acidification (lowering pH), the acetal group hydrolyzes to an aldehyde, which can then react to form crosslinks. The degree of crosslinking was shown to depend on the concentration of the MAAMA monomer and the pH [1]. This pH-triggered crosslinking mechanism is a direct and quantitative consequence of the monomer's acetal functionality and is not observed in standard methacrylamide monomers.

Crosslinkable Polymers Emulsion Polymerization Coatings

Prime Application Scenarios for N-(2,2-Dimethoxyethyl)methacrylamide


Synthesis of Water-Soluble Aldehyde-Functionalized Polymers for Bioconjugation

As demonstrated by the preparation of soluble hydrophilic poly[N-(2,2-dimethoxyethyl)methacrylamide] [1], this monomer is ideally suited for creating water-soluble polymer scaffolds. The stable acetal pendant groups can be subsequently hydrolyzed to aldehydes [1], providing reactive handles for covalently attaching amine-containing biomolecules (e.g., proteins, peptides) via Schiff base formation, a strategy employed in the creation of functionalized surfaces [2].

Fabrication of Acetal-Functionalized Latex Particles for Immunoassays

In the field of diagnostics, the monomer (as methacrylamidoacetaldehyde dimethyl acetal, MAAMA) has been used in a two-step emulsion polymerization to create core-shell latex particles with surface acetal groups [3]. These acetal groups, stable for up to two years [3], provide a high-density, latent reactive surface for the covalent coupling of antibodies or antigens, a critical requirement for sensitive and stable immunoassays.

Design of Ambient-Curing, One-Component Latex Coatings and Films

For industrial coating applications, the use of N-(2,2-dimethoxyethyl)methacrylamide as a functional monomer enables the formulation of latexes that can film and crosslink at room temperature [4]. The mechanism relies on the acid-catalyzed hydrolysis of the acetal group upon film formation, initiating a self-crosslinking reaction. This provides a significant processing advantage by eliminating the need for external crosslinking agents or energy-intensive thermal or UV curing steps [4].

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